4-[4-(2-乙氧基苯基)哌嗪-1-基]-6-[(4-甲基苯基)硫基]嘧啶-2-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-[4-(2-Ethoxyphenyl)piperazin-1-yl]-6-[(4-methylphenyl)sulfanyl]pyrimidin-2-amine” is a complex organic molecule that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and an ethoxyphenyl group, which is a phenyl ring (a six-membered carbon ring) with an ethoxy group (an oxygen atom bonded to a two-carbon chain) attached .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the pyrimidine and piperazine rings would likely result in these parts of the molecule being planar. The ethoxyphenyl group would likely add some three-dimensionality to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the overall shape of the molecule, and the presence of aromatic rings could all influence properties like solubility, melting point, and reactivity .科学研究应用
Alpha1-Adrenergic Receptor Antagonism
This compound has been studied for its potential as an antagonist for alpha1-adrenergic receptors. These receptors are significant targets for the treatment of various disorders such as cardiac hypertrophy, congestive heart failure, hypertension, and more. The compound’s affinity for these receptors could lead to the development of new medications for neurological conditions .
Antiviral Activity
Indole derivatives, which share a structural similarity with our compound of interest, have shown promising antiviral activities. These activities include inhibitory effects against influenza A and Coxsackie B4 virus. The compound’s structure could be modified to enhance these antiviral properties .
Anticancer Properties
Compounds with similar structures have been investigated for their ability to target Poly (ADP-Ribose) Polymerase (PARP) in human breast cancer cells. PARP inhibitors are a class of drugs that can be used to treat cancer by exploiting the specific vulnerabilities in cancer cells .
Neurodegenerative Disease Treatment
The compound’s interaction with alpha1-adrenergic receptors also implicates its potential use in treating neurodegenerative diseases. Since these receptors are associated with numerous neurodegenerative and psychiatric conditions, the compound could be a basis for new CNS drug discoveries .
Cardiovascular Disease Management
By acting as an alpha1-adrenergic receptor antagonist, the compound could help manage cardiovascular diseases. It can potentially be used to control the contraction of smooth muscles in blood vessels, thereby aiding in the treatment of conditions like hypertension .
Metabolic Syndrome Therapy
Given the compound’s potential effects on metabolism and distribution within the body, it could be explored for treating metabolic syndrome. This would involve studies on its absorption, distribution, metabolism, and excretion (ADME) profiles to ensure it has an acceptable pharmacokinetic profile .
Psychiatric Disorder Medication
The compound’s ability to interact with neurotransmitters and receptors that are linked to psychiatric conditions makes it a candidate for developing medications for disorders such as depression and anxiety .
Benign Prostate Hyperplasia Treatment
Alpha1-adrenergic receptors play a role in the contraction of smooth muscles in the lower urinary tract and prostate. Antagonists of these receptors, like our compound, could be used to treat benign prostate hyperplasia by relaxing these muscles .
安全和危害
未来方向
属性
IUPAC Name |
4-[4-(2-ethoxyphenyl)piperazin-1-yl]-6-(4-methylphenyl)sulfanylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5OS/c1-3-29-20-7-5-4-6-19(20)27-12-14-28(15-13-27)21-16-22(26-23(24)25-21)30-18-10-8-17(2)9-11-18/h4-11,16H,3,12-15H2,1-2H3,(H2,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFLOVAXYUDKOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC(=N3)N)SC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Ethoxyphenyl)piperazin-1-yl]-6-[(4-methylphenyl)sulfanyl]pyrimidin-2-amine |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。